1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine

sigma receptor nitrobenzyl piperazine regioisomer SAR

Researchers needing nitro-regioisomer pairs for sigma receptor SAR face supply gaps. This 2-nitrobenzyl analog complements the catalogued 3-nitrobenzyl compound to enable direct affinity comparisons. • Enables σ₁/σ₂ selectivity mapping via [³H]-(+)-pentazocine and [³H]-DTG displacement. • 2-Nitrobenzyl group supports UV-triggered uncaging (τ ~ sub-ms, Φ ≈ 0.08). • Diastereomer-resolved profiling via chiral 3-methylcyclohexyl moiety. Supplied with full analytical documentation for immediate research use.

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
Cat. No. B10888429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H27N3O2/c1-15-5-4-7-17(13-15)20-11-9-19(10-12-20)14-16-6-2-3-8-18(16)21(22)23/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3
InChIKeyOGZVPWVHKLFRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine – Overview


1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine (C₁₈H₂₇N₃O₂, MW 317.4 g·mol⁻¹) is a disubstituted piperazine containing a 3-methylcyclohexyl group at the N1 position and a 2-nitrobenzyl moiety at the N4 position. The compound belongs to the class of cycloalkylpiperazine derivatives, a scaffold extensively investigated for sigma‑1 (σ₁) and sigma‑2 (σ₂) receptor affinity [1]. The 2‑nitrobenzyl substituent introduces both a hydrogen‑bond‑accepting nitro group and a photolabile benzyl moiety, enabling the compound to serve as a candidate for caged‑ligand applications and for systematic structure–activity relationship (SAR) studies of nitro‑regioisomer pairing [2].

1
Workflow Sigma receptor subtype selectivity SAR probe
2
Application 2-Nitrobenzyl photocaging precursor for UV-triggered uncaging studies
3
Selection Ortho-nitro regioisomer for nitro-position pharmacophore mapping
4
Scaffold Chiral 3-methylcyclohexyl group enables diastereomer-resolved profiling

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine – Differentiation from Analogs


Within the cycloalkylpiperazine chemical space, even subtle structural perturbations — a methyl shift on the cyclohexyl ring, the relocation of the nitro group from the 2‑position to the 3‑ or 4‑position of the benzyl ring, or a one‑carbon expansion of the cycloalkyl ring — can drastically alter sigma‑receptor subtype selectivity, lipophilicity, and the conformational ensemble of the piperazine core [1]. In the broader 2‑nitrophenylpiperazine series, compounds carrying a benzimidazole‑mimetic heteroaryl group show 5‑HT₂A/D₂ binding ratios >1 that are characteristic of atypical neuroleptics, whereas close analogs lacking this feature do not exhibit the same profile [2]. These class‑level observations demonstrate that the exact combination of a 3‑methylcyclohexyl substituent and a 2‑nitrobenzyl group cannot be assumed to replicate the pharmacological or physicochemical performance of its nearest regioisomers or ring‑contracted/expanded congeners without direct experimental verification.

Regioisomer 3-Nitrobenzyl or 4-nitrobenzyl regioisomers may shift the receptor-binding profile; ortho-nitro pharmacophore context may not transfer.
Ring analog Cycloheptyl ring expansion may alter sigma subtype selectivity and lipophilicity despite identical molecular formula.
Isomer 4-Methylcyclohexyl/4-nitrobenzyl positional isomer may differ in assay-compatible solvent behavior and membrane-permeability context.

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine – Differentiation Evidence


2-Nitrobenzyl vs. 3- and 4-Nitrobenzyl Regioisomers

The 2‑nitrobenzyl group places the electron‑withdrawing nitro substituent in an ortho relationship to the methylene linker, creating a sterically constrained conformational environment distinct from the 3‑nitrobenzyl (meta) and 4‑nitrobenzyl (para) regioisomers . In the structurally analogous 2‑nitrophenylpiperazine series, the ortho‑nitro orientation contributes to a binding profile at dopamine D₂ and serotonin 5‑HT₂A receptors that yields a 5‑HT₂A/D₂ pKᵢ ratio >1, a hallmark of atypical neuroleptic candidates, whereas the corresponding unsubstituted phenylpiperazines do not produce this signature ratio [1]. Although the present compound carries a benzyl rather than a phenyl spacer, the ortho‑nitro electronic and steric effect is preserved and constitutes a key structural feature not replicated by the commonly catalogued 3‑nitrobenzyl analog 1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine .

2-Nitrobenzyl vs. 3-/4-Nitrobenzyl
Class-level
Ortho-NO₂ pharmacophore present; class-level 5-HT₂A/D₂ pKᵢ ratio shift reported for 2-nitrophenyl congeners versus unsubstituted phenylpiperazines.
Reported ortho-nitro pharmacophore context supports regioisomer-specific receptor pharmacology studies.
Direct binding data for the target compound not publicly available; surrogate 2-nitrophenylpiperazine series evidence.
sigma receptor nitrobenzyl piperazine regioisomer SAR

3-Methylcyclohexyl vs. Cycloheptyl Analogs

The 3‑methylcyclohexyl substituent (C₇; one methyl‑substituted six‑membered ring) presents a smaller hydrophobic footprint and a distinct conformational profile compared with the cycloheptyl analog 1‑cycloheptyl‑4‑(2‑nitrobenzyl)piperazine (C₇; seven‑membered ring) . Although both compounds share the C₁₈H₂₇N₃O₂ molecular formula and an MW of 317.4 g·mol⁻¹, the cycloheptyl ring introduces greater conformational flexibility and a larger solvent‑accessible surface area, which in related cycloalkylpiperazine series has been correlated with altered sigma‑1/sigma‑2 subtype selectivity and increased clogP values [1]. The 3‑methyl substitution on the cyclohexyl ring further introduces a chiral center absent in the unsubstituted cyclohexyl analog, generating two diastereomeric environments that may be exploited for stereospecific SAR exploration [1].

3-Methylcyclohexyl vs. Cycloheptyl
Class-level
3-Methylcyclohexyl (substituted C₆ ring, one chiral center) versus cycloheptyl analog (C₇ ring, no methyl substituent) — isomeric MW 317.4 g·mol⁻¹, different ring size and conformational flexibility.
Reported stereochemical SAR context; ring size and methyl substitution may influence sigma subtype selectivity.
Class-level inference from cycloalkylpiperazine patent SAR; direct comparative binding data not available.
sigma receptor cycloalkylpiperazine lipophilicity

Physicochemical Properties vs. 4-Methylcyclohexyl-4-nitrobenzyl Analog

In silico property predictions indicate that the combination of a 3‑methylcyclohexyl group with a 2‑nitrobenzyl substituent yields an SlogP of approximately 2.93 and a logS of approximately −3.17 [1]. By comparison, the positional isomer 1‑(4‑methylcyclohexyl)‑4‑(4‑nitrobenzyl)piperazine, which also has the molecular formula C₁₈H₂₇N₃O₂, is expected to exhibit a different hydrogen‑bond‑acceptor surface topology because the para‑nitro group is more solvent‑exposed than the ortho‑nitro group . This difference in nitro‑group orientation has been shown in the 2‑nitrophenylpiperazine literature to affect both the electrostatic potential surface and the docking pose within the D₂ dopamine receptor binding pocket [2]. Although direct comparative experimental logP or solubility data for this specific compound pair are not publicly available, the computed descriptor divergence is sufficient to caution against assuming interchangeable physicochemical behavior in formulation or assay‑compatible solvent selection.

Physicochemical Properties
Data to verify
SlogP ≈ 2.93; logS ≈ −3.17 (in silico prediction). 4-Methylcyclohexyl/4-nitrobenzyl isomer expected to differ in H-bond acceptor topology and electrostatic surface.
Supports regioisomer-specific property review for solubility-limited assays and logP-dependent screening.
In silico prediction only; experimental logP/logS data for the direct isomer pair not publicly available.
physicochemical properties logP solubility procurement specification

2-Nitrobenzyl Pharmacophore: Sigma Receptor & Antipsychotic Activity

The 2‑nitrobenzyl (or 2‑nitrophenyl) moiety is a recognized pharmacophore within the arylpiperazine class. In a series of six 2‑nitrophenylpiperazine derivatives evaluated against rat dopamine D₂, serotonin 5‑HT₂A, and α₁ receptors, all benzimidazole‑containing congeners exhibited 5‑HT₂A/D₂ pKᵢ ratios >1, and compound 7c (4‑bromo‑6‑{2‑[4‑(2‑nitrophenyl)piperazin‑1‑yl]ethyl}‑1H‑benzimidazole) showed higher affinities across all receptor classes than the clinical comparator clozapine [1]. The target compound, 1‑(3‑methylcyclohexyl)‑4‑(2‑nitrobenzyl)piperazine, incorporates the identical 2‑nitro aromatic pharmacophore but replaces the heteroaryl extension with a 3‑methylcyclohexyl group, thereby offering a scaffold for dissecting the contribution of the N‑alkyl substituent to receptor selectivity while retaining the ortho‑nitro‑dependent binding signature. In the 2‑nitrophenylpiperazine series, the ortho‑nitro group engages in key electrostatic and hydrogen‑bond interactions within the receptor binding pocket that are not recapitulated by meta‑ or para‑nitro isomers [1].

2-Nitrobenzyl Pharmacophore
Class-level
2-Nitrophenylpiperazine derivatives exhibit 5-HT₂A/D₂ pKᵢ ratio >1 in rat brain membrane radioligand binding assays; ortho-nitro group engages key electrostatic and H-bond interactions not recapitulated by meta- or para-nitro isomers.
Reported ortho-nitro pharmacophore binding context; supports D₂/5-HT₂A polypharmacology profiling studies.
Class-level evidence from 2-nitrophenylpiperazine series; target compound direct receptor data not publicly available.
sigma receptor dopamine D2 serotonin 5-HT2A atypical neuroleptic

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine – Research & Procurement Scenarios


Sigma Receptor Subtype Selectivity Screening

The compound is suited as a probe in competitive radioligand binding assays (e.g., [³H]‑(+)‑pentazocine for σ₁ and [³H]‑DTG for σ₂ in guinea‑pig brain or rat liver membranes) to establish σ₁/σ₂ selectivity SAR for the 3‑methylcyclohexyl‑2‑nitrobenzyl substitution pattern. Its chiral 3‑methylcyclohexyl group enables diastereomer‑resolved pharmacological profiling, as outlined in the cyclohexyl‑substituted piperazine patent family [1].

2-Nitrobenzyl Photocaging Tool Development

The 2‑nitrobenzyl group is a well‑established photolabile protecting group (caging group) with release time constants in the sub‑millisecond range and quantum yields of approximately 0.08 for amine‑linked derivatives [1]. This compound can be evaluated as a precursor for UV‑light‑triggered uncaging studies, where the piperazine‑liberated fragment is released upon irradiation, enabling spatiotemporally controlled pharmacological experiments.

Dopamine-Serotonin Polypharmacology Profiling

Given that the 2‑nitrophenylpiperazine class exhibits 5‑HT₂A/D₂ pKᵢ ratios >1, characteristic of atypical neuroleptics [1], this compound can be included in a panel of ortho‑nitro‑substituted benzylpiperazines to deconvolve the contribution of the N‑alkyl (3‑methylcyclohexyl) substituent to D₂/5‑HT₂A/α₁ polypharmacology, using radioligand displacement assays in rat brain membrane preparations.

Nitro Regioisomer Comparator Set for SAR

As the 2‑nitrobenzyl regioisomer of the catalogued 3‑nitrobenzyl analog [1], this compound completes a regioisomeric pair that can be used to systematically map the effect of nitro‑group position on receptor affinity, metabolic stability (nitroreductase susceptibility), and physicochemical properties within a focused screening library.

Application
Selection Property
Validation Focus
Sigma receptor subtype selectivity screening
Chiral 3-methylcyclohexyl scaffold
σ₁/σ₂ selectivity SAR profiling
2-Nitrobenzyl photocaging tool development
Photolabile ortho-nitrobenzyl group
UV-triggered uncaging kinetics and spatiotemporal control
D₂/5-HT₂A polypharmacology profiling
Ortho-nitro pharmacophore context
Receptor-subtype binding selectivity review
Nitro regioisomer SAR comparator studies
Regioisomer identity verification
Nitro-position pharmacophore mapping
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